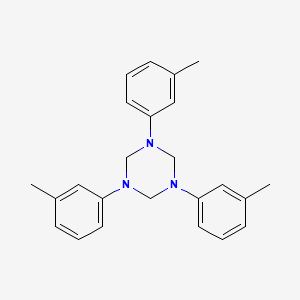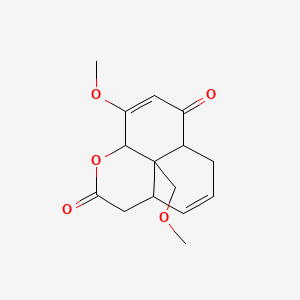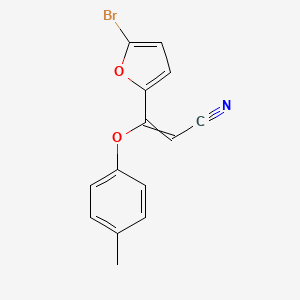
2-Ethyl-N-(3-morpholinopropyl)-2-phenyl-malonamic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-N-(3-morpholinopropyl)-2-phenyl-malonamic acid ethyl ester is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring, a phenyl group, and a malonamic acid ester moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-N-(3-morpholinopropyl)-2-phenyl-malonamic acid ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Malonamic Acid Ester: This step involves the reaction of ethyl malonate with an appropriate amine to form the malonamic acid ester.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction with a suitable halide precursor.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and specific catalysts to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
2-Ethyl-N-(3-morpholinopropyl)-2-phenyl-malonamic acid ethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted morpholine derivatives or esters.
科学的研究の応用
2-Ethyl-N-(3-morpholinopropyl)-2-phenyl-malonamic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, including polymers and coatings.
作用機序
The mechanism of action of 2-Ethyl-N-(3-morpholinopropyl)-2-phenyl-malonamic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The morpholine ring and phenyl group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-Ethyl-N-(3-piperidinopropyl)-2-phenyl-malonamic acid ethyl ester: Similar structure but with a piperidine ring instead of a morpholine ring.
2-Ethyl-N-(3-morpholinopropyl)-2-benzyl-malonamic acid ethyl ester: Similar structure but with a benzyl group instead of a phenyl group.
Uniqueness
2-Ethyl-N-(3-morpholinopropyl)-2-phenyl-malonamic acid ethyl ester is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties
特性
CAS番号 |
101756-22-3 |
|---|---|
分子式 |
C20H30N2O4 |
分子量 |
362.5 g/mol |
IUPAC名 |
ethyl 2-(3-morpholin-4-ylpropylcarbamoyl)-2-phenylbutanoate |
InChI |
InChI=1S/C20H30N2O4/c1-3-20(19(24)26-4-2,17-9-6-5-7-10-17)18(23)21-11-8-12-22-13-15-25-16-14-22/h5-7,9-10H,3-4,8,11-16H2,1-2H3,(H,21,23) |
InChIキー |
RNESLQNPFRXTQB-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=CC=C1)(C(=O)NCCCN2CCOCC2)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene](/img/structure/B14333127.png)
![4,5,9-Trihydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14333136.png)
![N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethyl-N-phenylsilanamine)](/img/structure/B14333139.png)


![2-[(E)-(4-Nitrophenyl)diazenyl]-3H-pyrrole](/img/structure/B14333158.png)




![1,4-Dithiaspiro[4.5]decane, 8-phenyl-](/img/structure/B14333185.png)



